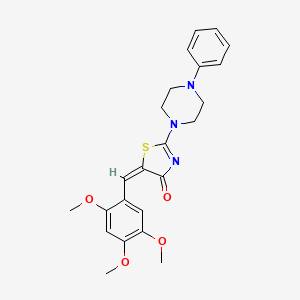
(E)-2-(4-phenylpiperazin-1-yl)-5-(2,4,5-trimethoxybenzylidene)thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(4-phenylpiperazin-1-yl)-5-(2,4,5-trimethoxybenzylidene)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-2-(4-phenylpiperazin-1-yl)-5-(2,4,5-trimethoxybenzylidene)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential therapeutic applications. Thiazole compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, summarizing its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of thiazole derivatives typically involves the condensation of various amines and aldehydes or ketones with thiazole precursors. For this compound, the synthetic route likely includes:
- Formation of Thiazole Ring : Utilizing appropriate thioketones and amines.
- Aldol Condensation : Involving 2,4,5-trimethoxybenzaldehyde with the thiazole precursor.
- Finalization : Purification through recrystallization or chromatography.
Antimicrobial Activity
Thiazole derivatives have demonstrated significant antimicrobial properties. For instance, compounds related to the thiazole structure exhibit activity against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for related thiazole compounds have been reported as low as 0.21 μM against these pathogens .
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| 3g | 0.21 | Pseudomonas aeruginosa |
| 3c | Varies | Escherichia coli |
Anticancer Activity
Research indicates that thiazole derivatives can inhibit cancer cell proliferation by targeting specific pathways. The compound may exert its anticancer effects through mechanisms such as:
- Inhibition of DNA Gyrase : Essential for DNA replication in bacteria and cancer cells.
- Blocking Enzyme Activity : Compounds have been shown to inhibit enzymes like IMPDH that are crucial for nucleotide synthesis in rapidly dividing cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Targeting specific enzymes involved in cell proliferation and survival.
- DNA Intercalation : Compounds may intercalate into DNA strands, disrupting replication .
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to apoptosis.
Case Studies
Several studies have explored the biological activities of similar thiazole derivatives:
- Study on Antimicrobial Efficacy : A series of thiazole-pyrazoline hybrids were evaluated for antibacterial activity against clinical isolates, demonstrating significant inhibition with various modifications to the thiazole structure .
- Anticancer Evaluation : In vitro studies on thiazole derivatives showed cytotoxic effects on multiple cancer cell lines with IC50 values indicating strong antiproliferative activity .
特性
IUPAC Name |
(5E)-2-(4-phenylpiperazin-1-yl)-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-28-18-15-20(30-3)19(29-2)13-16(18)14-21-22(27)24-23(31-21)26-11-9-25(10-12-26)17-7-5-4-6-8-17/h4-8,13-15H,9-12H2,1-3H3/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWKDNGDRZKLCT-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














